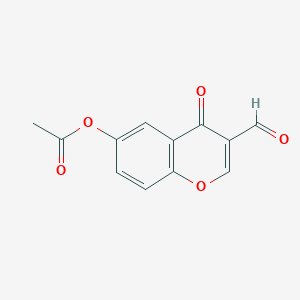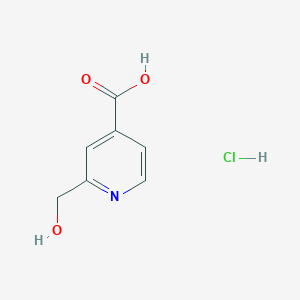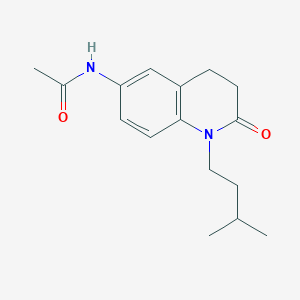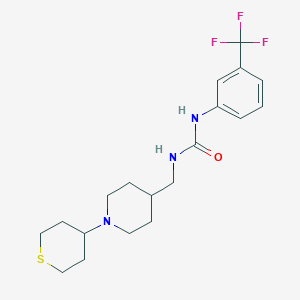![molecular formula C14H12O3 B2665688 (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 132391-04-9](/img/structure/B2665688.png)
(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one” is a compound that can be derived from 5-hydroxymethylfurfural (HMF), a biomass-derived compound . HMF and its derivatives are important for sustainable chemical and transport fuel production .
Synthesis Analysis
The synthesis of this compound involves the oxidation of HMF . An FAD-dependent enzyme has been identified that can oxidize HMF and related compounds . This enzyme can produce FDCA from HMF with high yield at ambient temperature and pressure . Another method involves the use of metal oxide-supported Ru catalysts for the oxidation of HMF to FDCA in the absence of a base under aqueous conditions .Chemical Reactions Analysis
The oxidation of HMF to FDCA involves multiple oxidation reactions . The FAD-dependent enzyme acts on alcohol groups only and depends on the hydration of aldehydes for the oxidation reaction required to form FDCA . The Ru catalysts also facilitate the oxidation of HMF to FDCA .Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Oxidation
The compound can be used in enzyme-catalyzed oxidation processes. An FAD-dependent enzyme has been identified that is active towards this compound and related compounds . This oxidase has the remarkable capability of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations . The oxidase can produce FDCA from HMF with high yield at ambient temperature and pressure .
Production of Biobased Platform Chemicals
The compound is listed as one of the “TOP 14” most important biomass-derived platform molecules . It can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF . BHF is a crucial monomer for various industrially important polymerization and etherification processes .
Hydrogenation Processes
The compound can be used in selective hydrogenation processes to produce 2,5-bis(hydroxymethyl)furan (BHF) . This process involves the selective hydrogenation of the carbonyl group on HMF to produce BHF . BHF is a crucial monomer for various industrially important polymerization and etherification processes .
Catalyst Research
The compound is used in catalyst research, particularly in the development of Ni–Ga intermetallic catalysts . These catalysts have been found to be highly effective in the selective hydrogenation of HMF to BHF .
Industrial Polymerization and Etherification
The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF), which is a crucial monomer for various industrially important polymerization and etherification processes .
Hydrothermal Stability Research
The compound is used in hydrothermal stability research. For example, Ni–Ga intermetallic catalysts have been found to show higher activity and better hydrothermal stability than referred Ni catalysts in the selective hydrogenation of HMF to BHF .
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMPWNTQNKMDO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)



![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)
![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)


![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)
![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)
